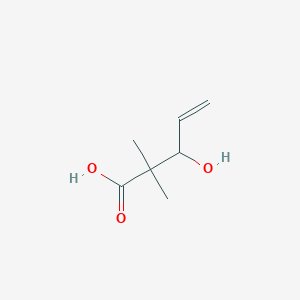

3-Hydroxy-2,2-dimethylpent-4-enoic acid

Beschreibung

Structural Classification and Nomenclature within Branched Alkenoic Acids

3-Hydroxy-2,2-dimethylpent-4-enoic acid is systematically classified as a branched, unsaturated carboxylic acid. The nomenclature of such compounds follows the systematic rules established by the International Union of Pure and Applied Chemistry (IUPAC). The naming convention for this specific molecule can be broken down as follows:

Parent Chain : The longest continuous carbon chain containing the principal functional group, the carboxylic acid, is identified. In this case, it is a five-carbon chain, hence the root name "pent."

Unsaturation : The presence of a carbon-carbon double bond between the fourth and fifth carbon atoms is indicated by the "-4-en-" infix.

Principal Functional Group : The carboxylic acid group (-COOH) is the highest priority functional group and is denoted by the suffix "-oic acid." The carbon atom of the carboxyl group is assigned the locant number 1.

Substituents : A hydroxyl (-OH) group is present on the third carbon, indicated by the prefix "3-hydroxy-." Two methyl (-CH₃) groups are attached to the second carbon, denoted by "2,2-dimethyl-."

Combining these elements gives the systematic IUPAC name: 3-Hydroxy-2,2-dimethylpent-4-enoic acid .

The presence of multiple functional groups and a chiral center at the third carbon atom (bonded to the hydroxyl group) adds to the structural complexity and potential for stereoisomerism in this molecule.

Significance in Contemporary Organic Chemistry and Chemical Synthesis

While specific research on 3-Hydroxy-2,2-dimethylpent-4-enoic acid is limited, its structural motifs are found in numerous molecules of significance in organic chemistry. The value of this compound can be inferred from the versatile reactivity of its constituent functional groups.

The carboxylic acid moiety is a cornerstone of organic chemistry, participating in a wide array of reactions such as esterification, amidation, and reduction. nih.gov The hydroxyl group, particularly in a β-position to the carboxyl group as seen in this molecule, is a key feature of β-hydroxy acids. These are important intermediates in various synthetic pathways, including the synthesis of α,β-unsaturated acids through dehydration. nih.gov

The vinyl group provides a site for various addition reactions, such as hydrogenation, halogenation, and epoxidation, allowing for further functionalization of the molecule. The gem-dimethyl group at the α-position can introduce steric hindrance, which can influence the stereochemical outcome of reactions at the adjacent chiral center and the carboxyl group.

The combination of these functional groups in a single molecule makes 3-Hydroxy-2,2-dimethylpent-4-enoic acid a potentially useful chiral building block for the synthesis of more complex molecules, including natural products and pharmaceuticals. The field of medicinal chemistry often utilizes carboxylic acid-containing molecules, and the specific arrangement of functional groups in this compound could be of interest for designing molecules with specific biological activities. openaccessjournals.com

Interactive Data Table: Physicochemical Properties

| Property | Value |

| Molecular Formula | C₇H₁₂O₃ |

| Molecular Weight | 144.17 g/mol |

| IUPAC Name | 3-Hydroxy-2,2-dimethylpent-4-enoic acid |

| CAS Number | 1314936-91-8 |

Structure

3D Structure

Eigenschaften

Molekularformel |

C7H12O3 |

|---|---|

Molekulargewicht |

144.17 g/mol |

IUPAC-Name |

3-hydroxy-2,2-dimethylpent-4-enoic acid |

InChI |

InChI=1S/C7H12O3/c1-4-5(8)7(2,3)6(9)10/h4-5,8H,1H2,2-3H3,(H,9,10) |

InChI-Schlüssel |

HREQFCHKDLYURA-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)(C(C=C)O)C(=O)O |

Herkunft des Produkts |

United States |

Advanced Synthetic Methodologies for 3 Hydroxy 2,2 Dimethylpent 4 Enoic Acid and Analogs

Stereoselective Hydroxylation Approaches

The introduction of a hydroxyl group in a stereoselective manner is a critical step in the synthesis of 3-hydroxy-2,2-dimethylpent-4-enoic acid. The Sharpless asymmetric dihydroxylation stands out as a powerful tool for this transformation.

Sharpless Asymmetric Dihydroxylation Protocols for Pentenoic Acid Precursors

The Sharpless asymmetric dihydroxylation (AD) is a highly reliable method for converting prochiral olefins into chiral vicinal diols with high enantioselectivity. researchgate.netnih.gov This reaction typically utilizes a catalytic amount of osmium tetroxide in the presence of a chiral quinine ligand, with a stoichiometric co-oxidant to regenerate the osmium catalyst. nih.govwikipedia.org The choice of the chiral ligand, either dihydroquinidine (DHQD) or dihydroquinine (DHQ) derivatives, dictates the facial selectivity of the dihydroxylation, allowing for the synthesis of either enantiomer of the diol product. wikipedia.org

For the synthesis of 3-hydroxy-2,2-dimethylpent-4-enoic acid, a suitable precursor would be an ester of 2,2-dimethylpent-4-enoic acid. The dihydroxylation of the terminal double bond would yield a diol, which can then be further manipulated to afford the target molecule. The reaction is known to be effective on a wide range of olefin substitution patterns. wikipedia.org Commercially available reagent mixtures, known as AD-mix-α (containing (DHQ)₂PHAL) and AD-mix-β (containing (DHQD)₂PHAL), simplify the experimental procedure. wikipedia.org

Table 1: Representative Examples of Sharpless Asymmetric Dihydroxylation on Unsaturated Esters

| Olefin Substrate | Ligand System | Product Configuration | Yield (%) | Enantiomeric Excess (ee %) |

| Methyl cinnamate | AD-mix-β | (2R, 3S) | >95 | 99 |

| Ethyl crotonate | AD-mix-β | (2R, 3S) | 94 | 96 |

| Methyl tiglate | AD-mix-α | (2S, 3R) | 90 | 90 |

This table is a compilation of representative data from sources discussing the Sharpless Asymmetric Dihydroxylation to illustrate the typical efficiency of the reaction.

Mechanistic Considerations in Asymmetric Dihydroxylation

The mechanism of the Sharpless asymmetric dihydroxylation has been a subject of detailed investigation. The currently accepted mechanism involves the formation of a complex between osmium tetroxide and the chiral ligand. wikipedia.org This chiral catalyst then reacts with the alkene in a [3+2] cycloaddition to form a cyclic osmate ester intermediate. wikipedia.org This step is believed to be the enantioselectivity-determining step.

Hydrolysis of this intermediate releases the chiral diol and a reduced osmium species. The stoichiometric co-oxidant, such as potassium ferricyanide or N-methylmorpholine N-oxide (NMO), then reoxidizes the osmium to its active Os(VIII) state, allowing the catalytic cycle to continue. wikipedia.org The chiral ligand creates a binding pocket that forces the incoming olefin to approach the osmium tetroxide from a specific face, leading to the observed high enantioselectivity. A secondary, less selective catalytic cycle can sometimes compete, but the use of optimized conditions, including slow addition of the olefin, can minimize this pathway. wikipedia.org

Chiral Auxiliary-Mediated Synthetic Strategies

The use of chiral auxiliaries is a cornerstone of asymmetric synthesis, providing a robust method for controlling stereochemistry. The Evans oxazolidinone auxiliaries are particularly effective for the synthesis of chiral β-hydroxy acids.

Application of Evans Oxazolidinone Methodology in Directed Synthesis

The Evans aldol reaction is a powerful method for the diastereoselective synthesis of β-hydroxy carbonyl compounds. wikipedia.orgyoutube.com This methodology involves the use of N-acyl oxazolidinones as chiral auxiliaries. wikipedia.org For the synthesis of 3-hydroxy-2,2-dimethylpent-4-enoic acid, an N-isobutyryl oxazolidinone would serve as the enolate precursor.

Deprotonation of the N-isobutyryl oxazolidinone with a suitable base, such as lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS), generates a chiral enolate. The subsequent reaction of this enolate with an α,β-unsaturated aldehyde, such as acrolein, would proceed via a Zimmerman-Traxler-like transition state. youtube.com The stereochemical outcome is controlled by the chiral auxiliary, which directs the approach of the aldehyde to one face of the enolate. This typically results in the formation of the syn aldol adduct with high diastereoselectivity. youtube.com

After the aldol reaction, the chiral auxiliary can be cleaved under mild conditions, for instance, using lithium hydroperoxide, to yield the desired 3-hydroxy-2,2-dimethylpent-4-enoic acid and recover the valuable auxiliary. semanticscholar.org

Table 2: Diastereoselective Evans Aldol Reactions

| N-Acyl Oxazolidinone | Aldehyde | Product Diastereoselectivity (syn:anti) |

| N-Propionyl-(4R,5S)-4-methyl-5-phenyloxazolidinone | Isobutyraldehyde | >99:1 |

| N-Propionyl-(4S)-4-isopropyloxazolidinone | Benzaldehyde | 98:2 |

| N-Acetyl-(4R,5S)-4-methyl-5-phenyloxazolidinone | Propionaldehyde | 95:5 |

This table presents typical diastereoselectivities achieved in Evans aldol reactions from various sources to demonstrate the power of this methodology.

Stereoselective Metalation via Chiral Oxazolidinones

The generation of chiral enolates from N-acyl oxazolidinones through deprotonation (metalation) is a key step that precedes stereoselective bond formation. The geometry of the resulting enolate is crucial for the high diastereoselectivity observed in subsequent reactions. The use of boron enolates, generated with reagents like dibutylboron triflate, often leads to Z-enolates, which are highly ordered in the transition state of aldol reactions. youtube.com

The stereocenter on the oxazolidinone ring effectively shields one face of the enolate, directing the electrophile to the opposite face. This principle is not limited to aldol reactions but also extends to other electrophilic additions, such as alkylations. nih.gov For the synthesis of analogs of 3-hydroxy-2,2-dimethylpent-4-enoic acid, the enolate of an N-isobutyryl oxazolidinone could potentially be trapped with other electrophiles to introduce different functionalities.

Reductive Pathways for Functional Group Interconversion

An alternative strategy for the synthesis of 3-hydroxy-2,2-dimethylpent-4-enoic acid involves the stereoselective reduction of a corresponding β-keto ester or a related precursor. This approach relies on the conversion of a carbonyl group to the desired hydroxyl group with high stereocontrol.

A plausible synthetic route would start with the synthesis of a β-keto ester, specifically ethyl 2,2-dimethyl-3-oxopent-4-enoate. The subsequent stereoselective reduction of the ketone functionality would yield the target 3-hydroxy-2,2-dimethylpent-4-enoic acid ester.

Various methods are available for the diastereoselective reduction of β-keto esters. These include the use of chelating agents in combination with hydride reducing agents. For instance, the use of titanium tetrachloride with sodium borohydride can favor the formation of the syn diol, while the use of non-chelating conditions with bulky reducing agents can lead to the anti product. researchgate.net

Biocatalytic reductions using enzymes such as ketoreductases (KREDs) from microorganisms like Saccharomyces cerevisiae (baker's yeast) offer a green and highly enantioselective method for the reduction of ketones. nih.gov These enzymes can provide access to either enantiomer of the desired alcohol with high enantiomeric excess. nih.gov

Table 3: Stereoselective Reduction of β-Keto Esters

| β-Keto Ester Substrate | Reducing Agent/Catalyst | Product Configuration | Diastereomeric Ratio / ee (%) |

| Ethyl benzoylacetate | Baker's Yeast | (S) | >99% ee |

| Methyl 2-methyl-3-oxobutanoate | Ru-BINAP/H₂ | syn | 99:1 dr |

| Ethyl 3-oxopentanoate | NaBH₄ / CeCl₃ | anti | 95:5 dr |

This table provides illustrative examples of stereoselective reductions of β-keto esters from the literature to show the potential of these methods.

Condensation and Carbon-Carbon Bond Forming Reactions

Carbon-carbon bond formation is at the heart of organic synthesis. This section explores several powerful condensation and addition reactions that are instrumental in constructing the carbon skeletons of 3-hydroxy-2,2-dimethylpent-4-enoic acid and its analogs.

The Knoevenagel condensation is a cornerstone reaction for the formation of carbon-carbon double bonds, typically yielding α,β-unsaturated compounds. purechemistry.orgwikipedia.org It involves the reaction of an aldehyde or ketone with a compound containing an active methylene group, catalyzed by a weak base. wikipedia.org A significant modification, the Doebner modification, utilizes pyridine as a solvent and allows for the condensation of compounds containing a carboxylic acid group, which is often followed by decarboxylation. organic-chemistry.org

This reaction is highly valuable for the synthesis of various α,β-unsaturated acids. tandfonline.com Greener alternatives to the traditional pyridine and piperidine catalysts have been developed, employing environmentally benign amines or ammonium salts, sometimes under solvent-free conditions. tandfonline.com For example, the reaction of aldehydes with malonic acid using N-methyl morpholine as a catalyst can exhibit high β,γ-regioselectivity and E-stereoselectivity. tandfonline.com

The Michael addition is a versatile method for forming carbon-carbon bonds through the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. youtube.com This reaction is particularly useful for the synthesis of 1,3-dicarbonyl compounds, which are important precursors for more complex molecules. quimicaorganica.org

In the context of synthesizing analogs of 3-hydroxy-2,2-dimethylpent-4-enoic acid, the Michael addition can be used to introduce substituents at the β-position relative to a carbonyl group. The reaction of cyclic 1,3-dicarbonyl compounds with α,β-unsaturated ketones typically proceeds in a 1,4-addition manner. acs.org Catalytic enantioselective versions of the Michael addition have been developed, often employing metal-ligand complexes to create a chiral environment and induce high stereoselectivity. acs.org

The Baylis-Hillman reaction is a carbon-carbon bond-forming reaction between an activated alkene and an electrophile, such as an aldehyde, catalyzed by a nucleophile, typically a tertiary amine or phosphine. wikipedia.org This reaction is a powerful tool for synthesizing densely functionalized molecules, particularly α-methylene-β-hydroxy esters. acs.orgd-nb.info

A key advantage of the Baylis-Hillman reaction is its high atom economy. wikipedia.org However, a significant drawback is its often slow reaction rate. wikipedia.org Asymmetric variations of this reaction have been developed using chiral catalysts or auxiliaries to produce optically active products. wikipedia.org An alternative approach to chiral α-methylene-β-hydroxy esters involves an asymmetric aldol reaction followed by oxidative deselenization. nih.gov

Allylindation reactions provide a method for the formation of homoallylic alcohols. Recent research has explored conducting these reactions in aqueous media, which offers environmental benefits. Scandium-based micellar catalysis has been shown to enable the enantioselective hydroxymethylation of propiophenones in water. nih.gov This approach is significant as it proceeds under base-free conditions, which helps to prevent the deactivation of the Lewis acid catalyst. nih.gov The use of water as the reaction medium has been found to have a profound positive effect on the reaction's progress. nih.gov

Enantioselective Synthesis and Kinetic Resolution Techniques

Enantiomerically pure α-hydroxy acids are crucial building blocks in the synthesis of complex organic molecules and pharmaceuticals. The stereocenter at the α-carbon bearing the hydroxyl group significantly influences the biological activity of the final product. Consequently, advanced synthetic methods focus on establishing this chirality with high fidelity. Key strategies include the resolution of racemic mixtures and the direct asymmetric synthesis from prochiral precursors.

Enzymatic kinetic resolution (EKR) is a powerful technique for separating racemic mixtures of chiral compounds, including α-hydroxy acids and their ester derivatives. This method leverages the high stereoselectivity of enzymes, most commonly lipases, which catalyze the transformation of one enantiomer at a much faster rate than the other. In a typical EKR of a racemic α-hydroxy ester, a lipase is used to selectively hydrolyze or acylate one enantiomer, allowing for the separation of the unreacted, enantiomerically enriched ester from the transformed product.

For instance, lipases such as Candida antarctica lipase B (CAL-B) and lipases from Pseudomonas species (e.g., Amano PS) have demonstrated high efficacy and enantioselectivity in the resolution of various hydroxy esters. The choice of enzyme, solvent, and acyl donor is critical for achieving high enantiomeric excess (ee) and conversion. In the resolution of racemic allyl alcohols, which are precursors to related hydroxy acids, CAL-B catalyzed transesterification using vinyl propionate as an acyl donor has been effective. This process can yield both the unreacted alcohol and the acylated product in high enantiomeric purity.

The efficiency of such resolutions is often described by the enantiomeric ratio (E), a measure of the enzyme's selectivity. High E-values (typically >100) are indicative of a synthetically useful resolution.

Table 1: Examples of Enzymatic Kinetic Resolution of Related Hydroxy Esters and Alcohols

| Enzyme | Substrate Type | Acyl Donor | Key Findings |

|---|---|---|---|

| Candida antarctica Lipase B (CAL-B) | Racemic allyl alcohol | Vinyl propionate | Yielded alcohol and propionate with 78% and 82% ee, respectively. researchgate.net |

| Amano PS (from Burkholderia cepacia) | Racemic hydroxylactone | Vinyl propionate | High enantioselectivity (E > 200), yielding the propionate product with 99% ee. researchgate.net |

| Lipase from Pseudomonas sp. (PS-30) | Ethyl 3-hydroxy-3-phenylpropanoate | - (Hydrolysis) | Furnished the (S)-acid with 93% ee at 39% conversion. uvm.edu |

| Porcine Pancreatic Lipase (PPL) | Various secondary alcohols | - | Commonly used but may show lower selectivity for sterically hindered systems. |

A highly efficient alternative to resolving racemic mixtures is the direct asymmetric synthesis of chiral α-hydroxy acids from prochiral α-keto acid precursors. Asymmetric hydrogenation and asymmetric transfer hydrogenation (ATH) are among the most robust methods to achieve this transformation. These reactions utilize chiral metal catalysts to deliver hydrogen to one enantioface of the ketone, thereby creating the desired stereocenter with high enantioselectivity.

Ruthenium(II) complexes featuring chiral diphosphine and diamine ligands are prominent catalysts for these reductions. For example, Ru(II)-catalyzed ATH of β-substituted-α-keto esters using formic acid/triethylamine as the hydrogen source can proceed via a dynamic kinetic resolution (DKR) process. proquest.com In DKR-ATH, the catalyst not only reduces the keto group but also facilitates the rapid racemization of the adjacent stereocenter, allowing for the conversion of a racemic starting material into a single, highly enantioenriched diastereomer in theoretically 100% yield. proquest.com

Similarly, iridium-based catalysts, such as those with MsDPEN–Cp*Ir systems, have shown high efficiency in the asymmetric hydrogenation of various functionalized ketones, including α-hydroxy ketones and cyclic aromatic ketones, with excellent enantioselectivity. acs.org The choice of catalyst, solvent, and reaction conditions is tailored to the specific substrate to maximize both conversion and enantiomeric excess.

Table 2: Catalyst Systems for Asymmetric Reduction of Prochiral Keto Esters/Ketones

| Catalyst System | Substrate Type | Reductant | Typical Selectivity |

|---|---|---|---|

| Ru(II)-TsDPEN | β-Substituted-α-keto esters | HCOOH/NEt₃ | High diastereo- and enantioselectivity via DKR-ATH. proquest.com |

| p-cymene/TsDPEN–Ru | α-Chloro ketones | H₂ | Produces chiral chlorohydrins with high ee (e.g., 96% ee). acs.org |

| MsDPEN–Cp*Ir | Aromatic heterocyclic ketones | H₂ | Nearly perfect enantioselectivity (up to 99% ee). acs.org |

| Oxazaborolidine (CBS) | Prochiral ketones | Borane (B79455) (BH₃) | Excellent enantioselectivities (91–98% ee) for aryl ketones. nih.gov |

Synthetic Routes Involving Vinyl Cation Intermediates

Vinyl cations are highly reactive, sp-hybridized carbocations that can serve as versatile intermediates in organic synthesis. Methodologies that generate these species under controlled conditions can enable unique carbon-carbon bond-forming reactions that would otherwise be difficult to achieve.

A modern approach to generating vinyl cations involves the use of β-hydroxy-α-diazo carbonyl compounds as stable precursors. uvm.eduproquest.com The synthesis of these precursors is often achieved through an aldol-type addition of a metalated α-diazo carbonyl compound to a ketone or aldehyde. researchgate.net

Upon treatment with a Lewis acid, such as scandium(III) triflate (Sc(OTf)₃) or zinc(II) triflate (Zn(OTf)₂), the β-hydroxy group coordinates to the metal center and is eliminated as water. uvm.eduresearchgate.net This dehydroxylation step generates a transient vinyl diazonium salt. This intermediate is highly unstable and readily loses dinitrogen gas (N₂) to form the desired vinyl cation. uvm.edu This sequence provides a reliable, metal-free (in terms of the bond-forming step) pathway to access these reactive intermediates under relatively mild conditions. uvm.edu The electrophilic vinyl cation is then poised to react with various nucleophiles present in the reaction medium. proquest.com

Once generated, vinyl cations can participate in a variety of intramolecular cyclization reactions. When a tethered olefin (alkene) is present in the substrate, it can act as a nucleophile, attacking the electrophilic vinyl cation. proquest.com This intramolecular reaction leads to the formation of a new carbon-carbon bond and the construction of a cyclic system, typically a five-membered ring. proquest.com

This process is particularly useful for synthesizing α-alkylidene cyclopentenones. proquest.com The reaction is hypothesized to proceed through an acylium intermediate, and its efficiency can be influenced by the electronic and steric properties of the groups adjacent to the vinyl cation. proquest.com For example, electron-rich or sterically hindered aryl groups tend to give higher yields than electron-poor aryl groups or alkyl groups. proquest.com This methodology represents a powerful strategy for building complex cyclic scaffolds from acyclic precursors through a programmed cascade of reactions initiated by the formation of a vinyl cation.

Chemical Reactivity, Transformation Pathways, and Mechanistic Investigations of 3 Hydroxy 2,2 Dimethylpent 4 Enoic Acid

Transformations of Carboxylic Acid and Hydroxyl Functionalities

The carboxylic acid and hydroxyl groups in 3-Hydroxy-2,2-dimethylpent-4-enoic acid are key sites for a variety of chemical modifications, including oxidation, reduction, and derivatization through esterification and amidation.

Selective Oxidation Reactions

The selective oxidation of 3-Hydroxy-2,2-dimethylpent-4-enoic acid can be directed at either the hydroxyl or the olefinic moiety, depending on the chosen reagents and reaction conditions. Oxidation of the tertiary allylic alcohol can be challenging; however, methods for the oxidation of similar allylic and benzylic alcohols to the corresponding aldehydes and carboxylic acids have been developed. rsc.org For instance, a copper-catalyzed aerobic oxidation has proven effective for such transformations. rsc.org In some cases, oxidation of allylic alcohols can be accompanied by halogenation when using reagents like the Moffatt-Swern reagent in excess. acs.org

It is also conceivable that under specific conditions, the olefinic double bond could be targeted for oxidation, leading to epoxidation or dihydroxylation, while leaving the hydroxyl and carboxylic acid groups intact. The choice of oxidant and catalyst is crucial in achieving selectivity. For instance, t-butyl hydroperoxide in the presence of certain chromium catalysts can lead to allylic oxidation and epoxidation of homoallylic alcohols. nih.gov

| Reagent System | Target Functionality | Potential Product(s) | Reference |

| Cu(I)/TEMPO/O₂ | Tertiary Allylic Alcohol | α,β-Unsaturated Ketone | rsc.org |

| Moffatt-Swern (excess) | Tertiary Allylic Alcohol | Halogenated Unsaturated Ketone | acs.org |

| t-BuOOH/Cr(VI) | Olefin/Allylic C-H | Epoxide, Allylic Oxidation Products | nih.gov |

Selective Reduction Reactions

The reduction of 3-Hydroxy-2,2-dimethylpent-4-enoic acid presents multiple possibilities, targeting either the carboxylic acid or the carbon-carbon double bond. The reduction of carboxylic acids to alcohols is a challenging transformation that often requires harsh conditions with older catalysts like copper chromite. youtube.com However, more recent developments have led to more active catalysts that operate under milder conditions. youtube.com

Biocatalytic methods have also emerged for the reduction of α,β-unsaturated carboxylic acids. rsc.orgmanchester.ac.uk These enzymatic systems can selectively reduce the carboxylic acid to an allylic alcohol or, in some cases, effect a multi-step hydrogenation to the corresponding saturated primary alcohol. rsc.orgmanchester.ac.uk The 1,4-reduction of α,β-unsaturated compounds can also be achieved using various reagents, leading to saturated carbonyl compounds. organic-chemistry.org

| Reagent/Catalyst | Target Functionality | Potential Product(s) | Reference |

| Modern Hydrogenation Catalysts | Carboxylic Acid | 1,2-Diol | youtube.com |

| Carboxylic Acid Reductase (CAR) | Carboxylic Acid | Allylic Alcohol | rsc.orgmanchester.ac.uk |

| Copper Hydride Catalysts | α,β-Unsaturated System | Saturated Aldehyde | organic-chemistry.org |

Esterification and Amidation Reactivity

The carboxylic acid functionality of 3-Hydroxy-2,2-dimethylpent-4-enoic acid can readily undergo esterification and amidation. The steric hindrance around the α-carbon, with its two methyl groups, may influence the reaction rates and require specific catalytic systems.

Esterification: The esterification of sterically hindered tertiary alcohols is a known challenge in organic synthesis. google.com However, enzymatic processes using lipases, such as from Candida antarctica, have been shown to be effective for the esterification of tertiary alcohols under low-water conditions. google.com For sterically hindered carboxylic acids, the use of activating agents can facilitate esterification. organic-chemistry.orgresearchgate.net

Amidation: Direct amidation of carboxylic acids with amines is a common transformation. organic-chemistry.orgmdpi.comresearchgate.net For sterically hindered substrates or when dealing with sensitive functional groups, various coupling reagents and catalysts have been developed. organic-chemistry.orgnih.gov The presence of the hydroxyl group in the molecule may require consideration, as it could potentially compete in side reactions, although the carboxylic acid is generally more reactive towards amidation.

| Reaction | Reagents/Catalysts | Key Considerations | References |

| Esterification | Lipases (e.g., from C. antarctica) | Effective for sterically hindered alcohols. | google.com |

| Esterification | Activating Agents (e.g., HOBt/EDC) | Overcomes steric hindrance of the carboxylic acid. | researchgate.net |

| Amidation | Coupling Reagents (e.g., carbodiimides) | Standard method for amide bond formation. | organic-chemistry.orgmdpi.com |

| Amidation | Lewis Acid Catalysts (e.g., Boron-based) | Can promote direct amidation. | nih.gov |

Reactivity of the Olefinic Moiety

The terminal double bond in 3-Hydroxy-2,2-dimethylpent-4-enoic acid is a site of high electron density, making it susceptible to attack by electrophiles and, under certain conditions, nucleophiles.

Electrophilic and Nucleophilic Additions across the Double Bond

Electrophilic Additions: The carbon-carbon double bond readily undergoes electrophilic addition reactions. msu.edulibretexts.orglibretexts.org Reagents such as hydrogen halides (HX), halogens (X₂), and water (in the presence of an acid catalyst) can add across the double bond. The regioselectivity of these additions typically follows Markovnikov's rule, where the electrophile adds to the carbon with the most hydrogens. However, rearrangements of the intermediate carbocation can occur, especially in sterically hindered systems. msu.edu

Nucleophilic Additions: While simple alkenes are not typically reactive towards nucleophiles, the double bond in 3-Hydroxy-2,2-dimethylpent-4-enoic acid is in conjugation with the carboxylic acid group, making it an α,β-unsaturated system. This electronic arrangement allows for nucleophilic conjugate addition (also known as Michael addition). wikipedia.orglibretexts.orgmasterorganicchemistry.com In this reaction, a nucleophile attacks the β-carbon of the double bond. A wide range of nucleophiles, including enolates, amines, and thiols, can participate in conjugate addition reactions. masterorganicchemistry.com The stereoselectivity of such additions can sometimes be controlled by the existing stereocenter at the hydroxyl-bearing carbon. arkat-usa.org

| Reaction Type | Reagent Type | Expected Regioselectivity/Outcome | References |

| Electrophilic Addition | Hydrogen Halides (HX) | Markovnikov addition | msu.edulibretexts.org |

| Electrophilic Addition | Halogens (X₂) | Vicinal dihalide formation | msu.edu |

| Nucleophilic Conjugate Addition | Soft Nucleophiles (e.g., enolates, amines, thiols) | Addition to the β-carbon | wikipedia.orglibretexts.orgmasterorganicchemistry.com |

Selective Hydrogenation of the Unsaturated Linkage

The selective hydrogenation of the carbon-carbon double bond in the presence of a carboxylic acid and a hydroxyl group is a feasible transformation. Catalytic hydrogenation using heterogeneous catalysts such as palladium on carbon (Pd/C) is a common and effective method for the reduction of vinyl groups. mdpi.com The conditions can often be controlled to selectively reduce the double bond without affecting the carboxylic acid group, which typically requires more forcing conditions for hydrogenation. youtube.comresearchgate.net Transfer hydrogenation using hydrogen donors like ammonia (B1221849) borane (B79455) in the presence of a suitable catalyst is another mild and selective method for the reduction of vinyl arenes and other unsaturated systems. nih.gov

| Catalyst System | Hydrogen Source | Key Features | References |

| Pd/C | H₂ gas | High selectivity for C=C bond reduction under mild conditions. | mdpi.com |

| ReOₓ-Pd/SiO₂ | H₂ gas | Can be used for hydrogenation of carboxylic acids, but selectivity can be tuned. | researchgate.net |

| Cobalt(II) Complexes | Ammonia Borane | Mild conditions for transfer hydrogenation. | nih.gov |

Substitution Reactions and Functional Group Interconversions

The chemical character of 3-Hydroxy-2,2-dimethylpent-4-enoic acid is defined by its hydroxyl and carboxylic acid functionalities, which serve as primary sites for substitution reactions and functional group interconversions (FGI). These transformations are fundamental in synthetic organic chemistry for creating derivatives with altered properties and for building more complex molecular architectures.

The tertiary hydroxyl group can be converted into various other functional groups. For instance, it can be transformed into alkyl halides (chloro, bromo, iodo) through reactions with appropriate reagents. The conversion of alcohols to alkyl chlorides can be achieved using reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). Similarly, phosphorus tribromide (PBr₃) is effective for converting alcohols to alkyl bromides. vanderbilt.edu These transformations typically proceed via nucleophilic substitution mechanisms.

Another important class of interconversions involves transforming the hydroxyl group into a better leaving group, such as a sulfonate ester (e.g., tosylate, mesylate, or triflate). vanderbilt.edu This is accomplished by reacting the alcohol with the corresponding sulfonyl chloride (e.g., p-toluenesulfonyl chloride) in the presence of a base like pyridine. The resulting sulfonate esters are excellent substrates for subsequent nucleophilic substitution reactions with a wide range of nucleophiles, significantly expanding the synthetic utility of the original molecule.

The carboxylic acid group also offers numerous possibilities for functional group interconversion. It can be reduced to a primary alcohol, converted into esters through Fischer esterification with an alcohol under acidic conditions, or transformed into amides by reaction with amines, often facilitated by coupling agents. Furthermore, the carboxylic acid can be converted to an acyl chloride using reagents like thionyl chloride, which then serves as a highly reactive intermediate for the synthesis of esters, amides, and other acyl derivatives.

A selection of common reagents for these interconversions is presented below.

| Target Functional Group | Reagent(s) | Starting Functional Group |

| Alkyl Chloride | SOCl₂, Ph₃P/CCl₄ | Hydroxyl |

| Alkyl Bromide | PBr₃, Ph₃P/CBr₄ | Hydroxyl |

| Alkyl Iodide | Ph₃P/DEAD/MeI | Hydroxyl |

| Sulfonate Ester (e.g., Tosylate) | TsCl, pyridine | Hydroxyl |

| Ester | R'OH, H⁺ catalyst | Carboxylic Acid |

| Amide | R'₂NH, coupling agent | Carboxylic Acid |

| Acyl Chloride | SOCl₂ | Carboxylic Acid |

This table provides examples of common reagents for functional group interconversions. Ph₃P = Triphenylphosphine, DEAD = Diethyl azodicarboxylate, TsCl = Tosyl chloride.

Intramolecular Cyclization Reactions and Lactone Formation

The bifunctional nature of 3-Hydroxy-2,2-dimethylpent-4-enoic acid, containing both a hydroxyl and a carboxylic acid group, allows it to undergo intramolecular cyclization to form a cyclic ester, known as a lactone. This process is a type of intramolecular esterification.

The reaction is typically promoted by acid catalysis. The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid, which enhances the electrophilicity of the carbonyl carbon. The hydroxyl group then acts as an intramolecular nucleophile, attacking the activated carbonyl carbon. youtube.com This attack results in the formation of a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule lead to the formation of the stable lactone ring. youtube.com

Given the structure of 3-Hydroxy-2,2-dimethylpent-4-enoic acid, where the hydroxyl group is at the C-3 position relative to the carboxylic acid, the cyclization would result in the formation of a four-membered ring lactone, known as a β-lactone. The specific product would be 4,4-dimethyl-3-vinyloxetan-2-one.

Stereoelectronic Influences on Reactivity and Selectivity

The reactivity of 3-Hydroxy-2,2-dimethylpent-4-enoic acid is not solely dictated by its functional groups but is also significantly influenced by stereoelectronic factors. These factors arise from the specific three-dimensional arrangement of atoms and orbitals, affecting reaction rates and outcomes.

Conformational Effects of Methylation

The presence of two methyl groups on the C-2 carbon atom (the α-carbon) has significant conformational consequences. Methylation, particularly gem-dimethyl substitution, restricts the rotational freedom around the C2-C3 single bond. This steric hindrance forces the molecule to adopt specific conformations that can either facilitate or hinder certain reactions. nih.gov For intramolecular cyclization, this restriction can bring the reacting hydroxyl and carboxylic acid groups into closer proximity, thereby increasing the probability of a successful reaction. nih.gov The methyl groups destabilize extended conformations and favor more folded or gauche conformations which are more conducive to ring formation. nih.gov This conformational preference can lower the activation energy for cyclization.

Investigation of the Geminal-Dialkyl Effect

The acceleration of ring-closing reactions due to the presence of two alkyl substituents on a carbon atom within the linking chain is a well-documented phenomenon known as the geminal-dialkyl effect, or the Thorpe-Ingold effect. wikipedia.orglucp.net This effect was first observed by Beesley, Thorpe, and Ingold in 1915. wikipedia.org

The classical explanation for this effect is based on angle compression. The steric bulk of the two methyl groups at the C-2 position increases the bond angle between them (Me-C-Me). To compensate, the internal bond angle of the carbon backbone (the C3-C2-COOH angle) is compressed, bringing the two reactive ends of the molecule—the hydroxyl group and the carboxylic acid group—closer together. nih.govlucp.net This enforced proximity increases the rate of the intramolecular cyclization reaction compared to an unmethylated analogue.

The table below illustrates the kinetic impact of the geminal-dialkyl effect on a representative cyclization reaction.

| Substituent at C-2 | Relative Rate of Cyclization |

| Two Hydrogens (unsubstituted) | 1 |

| One Methyl Group | ~6.5 |

| Two Methyl Groups | ~12.2 |

| Tetramethyl (at C-2 and C-4) | ~2000 |

Data adapted from a study on the cyclization rate dependence on substitution, illustrating the Thorpe-Ingold effect. unipd.it The rates are relative to the unsubstituted compound.

Advanced Spectroscopic and Chromatographic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone technique for the structural determination of organic compounds, including 3-Hydroxy-2,2-dimethylpent-4-enoic acid.

Although specific experimental spectra for 3-Hydroxy-2,2-dimethylpent-4-enoic acid are not readily found, its ¹H and ¹³C NMR spectral characteristics can be reliably predicted by examining structurally related molecules, such as 2,2-dimethylpent-4-enoic acid. sigmaaldrich.com

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to display a unique signal for each distinct proton. The vinyl protons (H-4 and H-5) are expected in the downfield region (δ 5.0-6.0 ppm), showing complex splitting due to coupling. The proton attached to the hydroxyl-bearing carbon (H-3) would likely appear as a multiplet around δ 4.0 ppm. The two geminal methyl groups at the C-2 position are predicted to be singlets in the upfield region (around δ 1.2 ppm). The carboxylic acid proton would present as a broad singlet at a significantly downfield shift (δ >10 ppm).

¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number of unique carbon environments. The carbonyl carbon of the carboxylic acid is expected to be the most deshielded, with a chemical shift of approximately 180 ppm. The olefinic carbons, C-4 and C-5, would resonate at around 135 ppm and 115 ppm, respectively. The carbon atom bonded to the hydroxyl group (C-3) is anticipated to have a chemical shift in the range of 70-80 ppm. The quaternary carbon (C-2) and the two methyl carbons will appear in the more shielded, upfield region of the spectrum.

Illustrative Data for a Related Compound: 2,2-Dimethylpent-4-enoic acid To illustrate the expected spectral features, the ¹H NMR data for the analogous compound, 2,2-dimethylpent-4-enoic acid, is provided. For 3-Hydroxy-2,2-dimethylpent-4-enoic acid, the key distinctions would be the addition of a signal for the H-3 proton and a corresponding downfield shift for C-3.

| Assignment | ¹H Chemical Shift (ppm) | Multiplicity | J (Hz) |

| H-5 | 5.85 – 5.74 | m | |

| H-4 | 5.11 - 5.08 | m | |

| H-3 | 2.31 | d | 7.4 |

| -CH₃ | 1.22 | s | |

| -COOH | 10.2 | br s | |

| This data is for the related compound 2,2-Dimethylpent-4-enoic acid and serves as an illustrative example. |

Two-dimensional NMR experiments are critical for assembling the complete molecular structure and defining its stereochemistry.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton couplings, for instance, confirming the connectivity between the H-3 and H-4 protons through a cross-peak.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates protons to their directly attached carbons, allowing for unambiguous assignment of the carbon skeleton.

NOE (Nuclear Overhauser Effect) Spectroscopy: NOESY or ROESY experiments provide through-space correlations between protons, which is invaluable for determining the relative stereochemistry of the molecule. For example, the spatial relationship between the proton at C-3 and the methyl groups at C-2 can be established. The application of 2D NMR for the analysis of hydroxy acids in complex mixtures is a well-established method. nih.gov

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Analysis

Mass spectrometry is a highly sensitive technique used to determine the molecular weight and deduce structural information from the fragmentation patterns of a compound.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular ion's mass, which allows for the confident determination of the compound's elemental formula. This is a standard technique in the characterization of new chemical entities. rsc.org

Expected HRMS Data for 3-Hydroxy-2,2-dimethylpent-4-enoic acid:

Molecular Formula: C₇H₁₂O₃

Calculated Exact Mass ([M+H]⁺): 145.0865

Calculated Exact Mass ([M-H]⁻): 143.0708

Given that 3-Hydroxy-2,2-dimethylpent-4-enoic acid possesses a chiral center, the separation of its enantiomers is a key analytical challenge. Chiral GC-MS is a well-suited technique for this purpose. gcms.cz The carboxylic acid is typically derivatized to its more volatile ester form before being injected onto a chiral GC column, which separates the enantiomers. The mass spectrometer then serves as a detector to identify and quantify each enantiomer. The separation of hydroxy acid enantiomers is a common application of this technique. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful and widely used method for assessing the purity of chemical compounds. nih.gov A reversed-phase LC method can be developed to separate 3-Hydroxy-2,2-dimethylpent-4-enoic acid from any synthesis byproducts or impurities. The mass spectrometer detector confirms the identity of the main peak and any impurities. The purity of the sample is then calculated from the relative peak areas in the chromatogram. The analysis of carboxylic acids by LC-MS is a well-documented and robust methodology. researchgate.netnih.gov

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy serves as a powerful non-destructive technique for identifying the functional groups present within a molecule. By measuring the absorption of infrared radiation, which excites molecular vibrations, a unique spectral fingerprint of the compound can be obtained.

Fourier-Transform Infrared (FT-IR) spectroscopy is a cornerstone technique for the qualitative analysis of organic compounds. The FT-IR spectrum of 3-Hydroxy-2,2-dimethylpent-4-enoic acid is predicted to exhibit characteristic absorption bands corresponding to its constituent functional groups: the hydroxyl (-OH) group, the carboxylic acid (-COOH) group, the carbon-carbon double bond (C=C), and the gem-dimethyl group.

The broad absorption band expected in the region of 3300-2500 cm⁻¹ is a hallmark of the O-H stretching vibration of the carboxylic acid, which is often broadened due to hydrogen bonding. The hydroxyl group's O-H stretch would typically appear as a distinct, sharp peak around 3500 cm⁻¹. orgsyn.org The carbonyl (C=O) stretch of the carboxylic acid is anticipated to produce a strong, sharp absorption band in the range of 1710-1680 cm⁻¹. orgsyn.org

The presence of the vinyl group (-CH=CH₂) would be confirmed by a C=C stretching vibration around 1640 cm⁻¹ and C-H stretching vibrations for the sp²-hybridized carbons just above 3000 cm⁻¹. The gem-dimethyl groups on the α-carbon would likely show characteristic C-H bending vibrations around 1380 cm⁻¹ and 1365 cm⁻¹.

Table 1: Predicted FT-IR Spectral Data for 3-Hydroxy-2,2-dimethylpent-4-enoic acid

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3500 (sharp) | O-H Stretch | Hydroxyl |

| 3300-2500 (broad) | O-H Stretch | Carboxylic Acid |

| >3000 | C-H Stretch | Vinyl (sp²) |

| ~2960 | C-H Stretch | Methyl (sp³) |

| 1710-1680 (strong) | C=O Stretch | Carboxylic Acid |

| ~1640 | C=C Stretch | Alkene |

| ~1465 | C-H Bend | Methyl |

| ~1380 & ~1365 | C-H Bend (gem-dimethyl split) | Gem-dimethyl |

| ~1240 | C-O Stretch | Carboxylic Acid |

| ~990 & ~910 | =C-H Bend (out-of-plane) | Vinyl |

X-ray Crystallography for Definitive Stereochemical Confirmation

While spectroscopic methods provide valuable information about connectivity and functional groups, X-ray crystallography stands as the unequivocal method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique is indispensable for the definitive confirmation of the relative and absolute stereochemistry of chiral centers. soton.ac.uk

For 3-Hydroxy-2,2-dimethylpent-4-enoic acid, which possesses a stereocenter at the carbon bearing the hydroxyl group (C3), obtaining a single crystal suitable for X-ray diffraction would be a primary objective for unambiguous stereochemical assignment. The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern. This pattern provides detailed information about the electron density distribution within the crystal, allowing for the precise determination of atomic positions, bond lengths, and bond angles.

A key aspect of this analysis for chiral molecules is the determination of the absolute configuration, often achieved through the use of anomalous dispersion. thieme-connect.de This effect, particularly when heavy atoms are present in the crystal structure or by using specific wavelengths of X-rays, allows for the differentiation between a molecule and its non-superimposable mirror image (enantiomer). soton.ac.ukthieme-connect.de The successful crystallographic analysis of 3-Hydroxy-2,2-dimethylpent-4-enoic acid would yield a detailed molecular structure, confirming the spatial orientation of the hydroxyl, vinyl, and carboxylic acid groups relative to each other.

Table 2: Hypothetical Crystallographic Data for 3-Hydroxy-2,2-dimethylpent-4-enoic acid

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a (Å) | 8.5 |

| b (Å) | 12.2 |

| c (Å) | 7.8 |

| β (°) | 105.4 |

| Volume (ų) | 780.1 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.23 |

| R-factor | < 0.05 |

High-Performance Liquid Chromatography (HPLC) for Purity and Enantiomeric Excess Determination

High-Performance Liquid Chromatography (HPLC) is a crucial analytical technique for assessing the purity of a compound and for separating enantiomers to determine enantiomeric excess (e.e.). For a polar, non-volatile compound like 3-Hydroxy-2,2-dimethylpent-4-enoic acid, reversed-phase HPLC would be the method of choice for purity analysis.

In a typical reversed-phase setup, a nonpolar stationary phase (like C18) is used with a polar mobile phase, often a mixture of water and a polar organic solvent such as acetonitrile (B52724) or methanol, with an acid modifier like formic or phosphoric acid to ensure the carboxylic acid is protonated. cnrs.fr The compound would be detected using a UV detector, likely at a low wavelength (around 210 nm) where the carboxylic acid and vinyl groups absorb. cnrs.fr The purity of the sample is determined by the relative area of the main peak corresponding to the target compound.

To determine the enantiomeric excess, a chiral stationary phase (CSP) is required. The CSP creates a chiral environment that allows for the differential interaction of the two enantiomers of 3-Hydroxy-2,2-dimethylpent-4-enoic acid, leading to their separation in time and resulting in two distinct peaks in the chromatogram. The ratio of the areas of these two peaks allows for the precise calculation of the enantiomeric excess.

Table 3: Illustrative HPLC Method Parameters

| Parameter | Purity Analysis (Reversed-Phase) | Enantiomeric Excess (Chiral) |

| Column | C18, 4.6 x 250 mm, 5 µm | Chiralcel OD-H, 4.6 x 250 mm, 5 µm |

| Mobile Phase | Gradient of Water (0.1% Phosphoric Acid) and Acetonitrile cnrs.fr | Isocratic mixture of Hexane and Isopropanol with Acetic Acid |

| Flow Rate | 1.0 mL/min | 0.8 mL/min |

| Detection Wavelength | 210 nm cnrs.fr | 210 nm |

| Injection Volume | 10 µL | 10 µL |

| Column Temperature | 25 °C | 25 °C |

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations

DFT has become a powerful tool for predicting molecular properties and reaction outcomes. For 3-Hydroxy-2,2-dimethylpent-4-enoic acid, DFT calculations could provide significant insights.

Molecular Dynamics and Simulation Studies

Molecular dynamics simulations can provide a time-resolved understanding of molecular behavior and interactions.

Quantum Chemical Studies of Reaction Mechanisms

Quantum chemical methods, including but not limited to DFT, are fundamental in the detailed study of reaction mechanisms at the electronic level. For 3-Hydroxy-2,2-dimethylpent-4-enoic acid, such studies could clarify the pathways of its formation, isomerization, or subsequent reactions. This would involve mapping the potential energy surface and identifying key intermediates and transition states. As with the other areas of computational investigation, specific quantum chemical studies on the reaction mechanisms of 3-Hydroxy-2,2-dimethylpent-4-enoic acid are absent from the current body of scientific literature.

Investigation of Migratory Aptitudes in Rearrangement Reactions

Computational chemistry provides a powerful lens for examining the intricate mechanisms of chemical reactions, including the rearrangement of carbocations, which are common intermediates in organic synthesis. While specific theoretical studies on the migratory aptitudes in rearrangement reactions of 3-Hydroxy-2,2-dimethylpent-4-enoic acid are not extensively documented in publicly available literature, the principles governing such transformations can be understood through computational analyses of analogous systems. These investigations are crucial for predicting the outcomes of reactions where a molecular rearrangement, such as a Wagner-Meerwein shift, is possible.

Rearrangement reactions involving carbocation intermediates are largely governed by the relative ability of different substituent groups to migrate to an electron-deficient center. This propensity for migration is known as migratory aptitude. Theoretical studies, often employing methods like Density Functional Theory (DFT) and semi-empirical calculations, can elucidate the energetic favorability of different migration pathways. nih.govresearchgate.net The general trend observed in these studies is that the group that can best stabilize the resulting positive charge will migrate preferentially. nih.gov

In the context of a molecule like 3-Hydroxy-2,2-dimethylpent-4-enoic acid, a hypothetical acid-catalyzed rearrangement could lead to the formation of a carbocation intermediate. The subsequent migration of a substituent (e.g., a methyl group or a hydride ion from an adjacent carbon) would be a critical step in determining the final product structure. Computational models can predict the activation barriers for these migration steps, offering insights into the likely reaction pathway. nih.gov

For instance, in analogous systems like the pinacol-pinacolone rearrangement, the migratory aptitude generally follows the order: hydride > aryl > alkyl. scispace.comias.ac.in This is because the hydride ion is small and its migration involves a lower activation energy, while aryl groups can stabilize the transition state through delocalization of the positive charge. Among alkyl groups, the migratory aptitude often increases with the degree of substitution (tertiary > secondary > primary), reflecting the ability of the migrating group to bear a partial positive charge in the transition state. researchgate.netscispace.com

Computational studies on similar reactions, such as the rearrangement of β-hydroxy diazo ketones, have shown that migratory aptitude trends are consistent with those observed in other cationic rearrangements. nih.gov Density functional theory calculations in such studies reveal that the selectivity of migration can be influenced by subtle factors, including the specific conformation of the vinyl cation and electrostatic interactions with neighboring functional groups. nih.gov

To illustrate the expected migratory aptitudes in a hypothetical rearrangement involving a carbocation derived from a structure analogous to 3-Hydroxy-2,2-dimethylpent-4-enoic acid, a general order of migratory preference can be compiled from computational studies on various acyclic systems. The following table summarizes these general trends.

| Migrating Group | Relative Migratory Aptitude | Rationale from Theoretical Studies |

|---|---|---|

| Hydride (H-) | Highest | Low activation energy for migration. scispace.com |

| Phenyl (C6H5-) | High | Stabilization of the transition state through positive charge delocalization. researchgate.net |

| tert-Butyl ((CH3)3C-) | High | Ability to stabilize a positive charge in the transition state. scispace.com |

| iso-Propyl ((CH3)2CH-) | Moderate | Greater ability to stabilize a positive charge compared to ethyl and methyl groups. scispace.com |

| Ethyl (CH3CH2-) | Moderate | Intermediate stabilizing ability. scispace.com |

| Methyl (CH3-) | Lowest | Less effective at stabilizing a positive charge compared to more substituted alkyl groups. nih.govscispace.com |

It is important to note that this table represents generalized findings from computational studies on various rearrangement reactions and is intended to be illustrative. The actual migratory aptitudes in a specific reaction involving 3-Hydroxy-2,2-dimethylpent-4-enoic acid would depend on the precise reaction conditions and the nature of the carbocation intermediate formed.

Applications of 3 Hydroxy 2,2 Dimethylpent 4 Enoic Acid in Advanced Organic Synthesis

Utilization as a Chiral Building Block in Complex Molecule Synthesis

Chiral building blocks are essential components in the asymmetric synthesis of complex molecules, where controlling the three-dimensional arrangement of atoms is critical. researchgate.net The structure of 3-hydroxy-2,2-dimethylpent-4-enoic acid, containing a stereocenter at the C3 position bearing a hydroxyl group, makes it a potentially valuable chiral synthon. The defined stereochemistry of this hydroxyl group can be used to direct the formation of new stereocenters in a synthetic sequence, a foundational strategy in the synthesis of enantiomerically pure compounds.

The presence of multiple functional groups—a carboxylic acid, a secondary allylic alcohol, and a vinyl group—offers several handles for synthetic manipulation. The carboxylic acid can be converted into esters, amides, or other derivatives, while the hydroxyl and vinyl groups can participate in a wide range of organic reactions. However, despite its potential, specific examples of its incorporation into large, complex molecules are not widely documented in prominent scientific literature.

Precursors for Pharmaceutical Intermediates

The synthesis of single-enantiomer drugs is a major focus of the pharmaceutical industry, creating high demand for novel chiral intermediates. researchgate.net Molecules like 3-hydroxy-2,2-dimethylpent-4-enoic acid are of interest because the β-hydroxy acid motif is a common feature in many biologically active molecules, including the statin family of drugs.

While the structural features of 3-hydroxy-2,2-dimethylpent-4-enoic acid make it an attractive candidate for the synthesis of pharmaceutical intermediates, its direct application in the synthesis of specific drug molecules has not been extensively reported. Its utility remains largely theoretical, representing an opportunity for future research in the development of new synthetic routes to valuable pharmaceutical agents.

Role in Bio-Inspired Synthesis and Natural Product Chemistry

Bio-inspired synthesis seeks to mimic nature's strategies for constructing complex molecules. Many natural products, particularly polyketides, are assembled in pathways that involve β-hydroxy carbonyl intermediates. mdpi.com The structure of 3-hydroxy-2,2-dimethylpent-4-enoic acid is analogous to the intermediates found in these biosynthetic pathways, making it a relevant molecule for studying and emulating natural product chemistry.

Intermediates in Polyketide Synthase Pathway Studies

Polyketides are a diverse class of natural products synthesized by large, multi-domain enzymes known as polyketide synthases (PKSs). mdpi.com These enzymes catalyze the iterative condensation of small acyl-CoA precursors, such as malonyl-CoA, to build the polyketide chain. The process involves cycles of condensation, ketoreduction, dehydration, and enoylreduction, often generating β-hydroxy intermediates. nih.gov

3-Hydroxy-2,2-dimethylpent-4-enoic acid serves as a valuable model compound or potential substrate analog for studying PKS modules. A key area of interest is how PKS enzymes handle α-substituted extender units. The gem-dimethyl group at the C2 position of this molecule presents a significant steric challenge. By using this compound or its coenzyme A derivative in enzymatic assays, researchers could probe the substrate specificity and mechanistic details of PKS modules that are responsible for incorporating branched units into a growing polyketide chain. Such studies are crucial for understanding how structural diversity is generated in natural products and for engineering PKS systems to produce novel, non-natural polyketides with potential therapeutic applications. mdpi.com

Contribution to the Development of Novel Synthetic Methodologies

The unique combination of functional groups in 3-hydroxy-2,2-dimethylpent-4-enoic acid makes it a candidate for the development of new synthetic reactions. The proximate hydroxyl and carboxyl groups could be used to explore new lactonization methods, while the allylic alcohol moiety could be a substrate for stereoselective transformations. Despite this potential, the use of this specific compound to develop and showcase novel, named synthetic methodologies is not yet a prominent feature in the organic chemistry literature.

Chemical Intermediates for the Synthesis of Related Organic Compounds

As a chemical intermediate, 3-hydroxy-2,2-dimethylpent-4-enoic acid can be converted into a variety of related organic compounds through standard transformations of its functional groups.

Lactonization: Intramolecular esterification (lactonization) can yield the corresponding γ-lactone, specifically γ-vinyl-β,β-dimethyl-γ-butyrolactone. This transformation is typically acid-catalyzed and creates a stable five-membered ring structure.

Esterification and Amidation: The carboxylic acid group can be readily converted to esters or amides by reacting it with alcohols or amines, respectively, under appropriate conditions.

Reactions of the Double Bond: The terminal vinyl group is susceptible to a range of reactions. Catalytic hydrogenation would saturate the double bond to produce 3-hydroxy-2,2-dimethylpentanoic acid. Epoxidation would yield the corresponding epoxide, a versatile intermediate for further reactions. Dihydroxylation would produce the corresponding triol, 3,4,5-trihydroxy-2,2-dimethylpentanoic acid.

Oxidation of the Alcohol: The secondary alcohol can be oxidized to a ketone, yielding 3-oxo-2,2-dimethylpent-4-enoic acid.

These potential transformations highlight the compound's utility as a starting material for generating a library of related molecules with varied functionalities.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.